molecular formula C11H9ClN2O B3031226 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one CAS No. 20551-31-9

5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one

Cat. No.: B3031226
CAS No.: 20551-31-9
M. Wt: 220.65
InChI Key: FSFGWEAQHSZNKB-UHFFFAOYSA-N
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Description

5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 5-position, a methyl group at the 6-position, and a phenyl group at the 2-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Safety and Hazards

The safety symbols for 5-Chloro-2-methylpyrimidine are GHS07 and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335, indicating that the compound can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

As a reagent, 5-Chloro-2-methylpyrimidine has potential applications in the synthesis of various pharmaceutical compounds. Its use in the synthesis of an inhibitor for the treatment of chronic hepatitis C virus indicates potential future directions in antiviral drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-phenyl-3-oxobutanenitrile with formamide in the presence of a base such as sodium ethoxide can yield the desired pyrimidinone compound. The reaction typically requires heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Condensation Reactions: Aldehydes or ketones can be used as reactants, often in the presence of an acid or base catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Mechanism of Action

The mechanism of action of 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methylpyrimidine
  • 5-chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol
  • 4,5-dichloro-6-methyl-2-(3-pyridyl)pyrimidine

Uniqueness

5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one is unique due to the specific combination of substituents on the pyrimidine ring The presence of the phenyl group at the 2-position and the chlorine atom at the 5-position imparts distinct chemical properties, making it different from other similar compounds

Properties

IUPAC Name

5-chloro-4-methyl-2-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-7-9(12)11(15)14-10(13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFGWEAQHSZNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356112
Record name 5-Chloro-6-methyl-2-phenylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20551-31-9
Record name 5-Chloro-6-methyl-2-phenylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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